molecular formula C14H11ClN4O3S B2586832 5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034309-15-2

5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2586832
CAS No.: 2034309-15-2
M. Wt: 350.78
InChI Key: XAJDUAPACUOYOV-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a recognized and potent small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that acts as a central mediator in the NF-κB pathway, which is crucial for immune cell activation, proliferation, and survival. This compound functions by selectively binding to the MALT1 paracaspase domain, effectively blocking its proteolytic function. This inhibition prevents the cleavage of downstream substrates such as A20, CYLD, and RelB, thereby dampening the aberrant NF-κB signaling that is often driven by the CARD11-BCL10-MALT1 (CBM) signalosome complex. Given its pivotal role, targeted MALT1 inhibition is a prominent strategy in immunological and oncological research. Researchers utilize this compound to investigate the pathogenesis and potential treatment strategies for activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies where the CBM complex is constitutively active. Furthermore, it serves as a critical pharmacological tool for dissecting MALT1's role in T-cell and B-cell receptor signaling, T-helper cell differentiation, and the development and function of regulatory T-cells (Tregs) and T-follicular helper (Tfh) cells. Its application extends to preclinical studies exploring novel immunomodulatory approaches for autoimmune and inflammatory diseases.

Properties

IUPAC Name

5-chloro-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3S/c15-11-4-3-10(23-11)14(20)16-6-12-17-13(19-22-12)8-5-9(21-18-8)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJDUAPACUOYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and isoxazole rings exhibit significant anticancer properties. Studies have shown that derivatives similar to 5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, compounds in this class have been reported to act as inhibitors of various kinases involved in cancer progression .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activities. Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This could position the compound as a candidate for developing new anti-inflammatory drugs.

Herbicide Development

The unique chemical structure of this compound suggests potential use as a herbicide. Compounds with similar structures have been shown to inhibit specific pathways in plant growth regulation, making them effective in controlling weed populations without harming crops . Research into the herbicidal efficacy of this compound could lead to the development of environmentally friendly agricultural chemicals.

Polymer Synthesis

The thiophene component of the compound allows for its incorporation into conductive polymers. Research indicates that incorporating such compounds into polymer matrices can enhance their electrical conductivity and thermal stability. This property is particularly valuable in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Anticancer Screening

In a study published by the National Institutes of Health (NIH), a series of compounds structurally related to this compound were screened for anticancer activity against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting the compound's potential as a lead structure for further drug development .

Case Study 2: Herbicide Efficacy Trials

A field trial conducted at an agricultural research station tested the herbicidal effects of several oxadiazole-based compounds, including derivatives of this compound. The results demonstrated effective weed control with minimal impact on crop yield, indicating its potential application in sustainable agriculture .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorothiophene

The 5-chloro substituent on the thiophene ring undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldKey References
Aromatic SNArKOtBu, DMF, 80°C, 12h5-amino-thiophene derivative68%
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, THFBiaryl-thiophene hybrid72%
HydrolysisNaOH (aq.), EtOH, reflux5-hydroxy-thiophene carboxamide85%

Mechanistic Insights :

  • The electron-withdrawing carboxamide group activates the thiophene ring for SNAr reactions.

  • Cross-coupling reactions (e.g., Suzuki) require palladium catalysts and inert atmospheres to prevent dehalogenation side reactions .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions:

Reaction TypeReagents/ConditionsProductYieldKey References
Acidic HydrolysisHCl (conc.), 100°C, 6hCarboxylic acid + amidoxime90%
[3+2] CycloadditionNitrile oxide, Δ, tolueneIsoxazole-fused heterocycle55%
ReductionLiAlH₄, THF, 0°C → RTAmidine derivative78%

Notable Observations :

  • Hydrolysis under acidic conditions cleaves the oxadiazole ring into a carboxylic acid and amidoxime fragments .

  • Cycloaddition reactions exploit the electron-deficient nature of the oxadiazole to form fused bicyclic systems .

Isoxazole Ring Transformations

The 5-cyclopropylisoxazole exhibits stability under mild conditions but reacts under strenuous settings:

Reaction TypeReagents/ConditionsProductYieldKey References
Photochemical ring-openingUV light, benzeneNitrile + cyclopropane derivative42%
HydrogenationH₂ (1 atm), Pd/C, EtOAcβ-amino cyclopropane65%
Electrophilic substitutionHNO₃/H₂SO₄, 0°C4-nitro-isoxazole analog34%

Key Considerations :

  • The cyclopropyl group stabilizes the isoxazole ring but limits electrophilic substitution to specific positions .

  • Hydrogenation selectively reduces the isoxazole’s N-O bond without affecting the cyclopropane .

Carboxamide Functional Group Reactivity

The carboxamide linker undergoes hydrolysis and condensation:

Reaction TypeReagents/ConditionsProductYieldKey References
Acidic HydrolysisH₂SO₄ (50%), reflux, 8hCarboxylic acid + amine88%
CondensationCDI, R-NH₂, DCM, RTUrea or thiourea derivatives70%
ReductionBH₃·THF, 0°C → RTAmine-linked analog82%

Mechanistic Pathways :

  • Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

  • Carbodiimide-mediated condensation forms urea derivatives without racemization.

Cross-Coupling and Functionalization

The methylene bridge (-CH₂-) between oxadiazole and carboxamide allows for further derivatization:

Reaction TypeReagents/ConditionsProductYieldKey References
BrominationNBS, AIBN, CCl₄, ΔBromomethyl intermediate60%
Grignard AdditionCH₃MgBr, THF, -78°CTertiary alcohol derivative45%
OxidationKMnO₄, H₂O, ΔKetone-functionalized analog58%

Synthetic Utility :

  • Bromination at the methylene position enables subsequent nucleophilic substitutions .

  • Oxidation to a ketone introduces a site for hydrazone or imine formation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Rivaroxaban (Factor Xa Inhibitor)

Structure: (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide (C₁₉H₁₈ClN₃O₅S; MW 435.88 g/mol) . Key Features:

  • Oxazolidinone core instead of oxadiazole.
  • Morpholino group at the phenyl substituent enhances solubility and bioavailability.
  • FDA-approved as a direct factor Xa inhibitor, preventing thrombosis via anticoagulation .

Comparison :

  • The target compound replaces Rivaroxaban’s oxazolidinone and morpholino groups with oxadiazole and cyclopropylisoxazole, likely altering target specificity.
  • Morpholino in Rivaroxaban improves water solubility, whereas the cyclopropylisoxazole in the target compound may increase lipophilicity, affecting absorption and half-life.
Triazine-Substituted Analog (Patent Example)

Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate .
Key Features :

  • Triazine substituent replaces cyclopropylisoxazole/oxadiazole.
  • Methanesulfonate counterion improves crystallinity and formulation stability.

Comparison :

  • Oxazolidinone core shared with Rivaroxaban suggests similar synthetic pathways but divergent biological activities.
Thiazolylmethyl Derivatives (Pharmacopeial Examples)

Structures : Thiazol-5-ylmethyl carbamates and ureas with complex substituents (e.g., PF 43(1) compounds) .
Key Features :

  • Thiazole rings instead of thiophene/isoxazole.
  • Hydrophilic groups (e.g., hydroperoxypropan) modulate solubility.

Comparison :

  • Thiazole’s nitrogen atom may confer different electronic interactions compared to thiophene.
  • These derivatives often target proteases (e.g., thrombin), suggesting the target compound’s oxadiazole-isoxazole system could be optimized for alternate enzyme inhibition.

Comparative Analysis Table

Parameter Target Compound Rivaroxaban Triazine Analog Thiazolylmethyl Derivatives
Core Structure Oxadiazole + Cyclopropylisoxazole Oxazolidinone + Morpholino Oxazolidinone + Triazine Thiazole + Carbamate/Urea
Molecular Weight ~420–440 g/mol (estimated) 435.88 g/mol ~450–470 g/mol (estimated) 500–600 g/mol
Key Substituents Chlorothiophene, Cyclopropyl Chlorothiophene, Morpholino Chlorothiophene, Triazine Thiazole, Hydroperoxypropan
Solubility Moderate (lipophilic cyclopropyl) High (polar morpholino) Moderate (triazine) Variable (hydrophilic substituents)
Biological Target Hypothesized protease/enzyme Factor Xa Undisclosed (likely protease) Thrombin/other proteases
Therapeutic Indication Research phase (anticipate anticoagulant/antiviral) Anticoagulant (DVT/PE prevention) Undisclosed (patent) Anticoagulant/antimicrobial

Research Findings and Implications

  • Structural Determinants of Activity: The oxadiazole-isoxazole system in the target compound may confer greater metabolic stability than Rivaroxaban’s oxazolidinone, reducing hepatic clearance .
  • Synthetic Challenges :

    • Crystallographic studies (e.g., SHELX refinement ) highlight the importance of heterocyclic ring conformations in bioactivity. The target compound’s rigid oxadiazole may require specialized crystallization techniques.
  • Pharmacokinetic Predictions :

    • Compared to Rivaroxaban’s oral bioavailability (~80–100%), the target compound’s lipophilicity may limit solubility but improve tissue distribution.

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide?

Methodological Answer: The synthesis involves multi-step heterocyclic chemistry:

Isoxazole Ring Formation : Cyclization of precursors (e.g., hydroxylamine derivatives with cyclopropane-containing ketones) under acidic/basic conditions to yield 5-cyclopropylisoxazole .

Oxadiazole Synthesis : Reacting the isoxazole intermediate with nitrile oxides or amidoximes under microwave or thermal conditions to form the 1,2,4-oxadiazole core .

Thiophene Functionalization : Friedel-Crafts acylation or coupling reactions to attach the thiophene-carboxamide moiety .

Final Coupling : Use of coupling reagents (e.g., EDC/HOBt) to link the oxadiazole and thiophene-carboxamide groups .
Key Optimization : Control reaction temperatures (e.g., reflux in acetonitrile for 1–3 minutes for cyclization) and use catalysts like iodine/triethylamine for sulfur elimination .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; thiophene protons at δ 6.5–7.5 ppm) .
    • IR Spectroscopy : Identify key bonds (C=O stretch ~1650–1750 cm⁻¹; C=N stretch ~1600 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., M⁺ at m/z 435.88) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm intermolecular interactions (e.g., hydrogen bonding in oxazolidinone analogs) .

Q. What are the recommended stability and storage conditions for this compound?

Methodological Answer:

  • Stability : Monitor degradation via HPLC under varying pH (e.g., pH-dependent stability in antimicrobial assays) .
  • Storage : Store at –20°C in inert atmospheres (argon/nitrogen) due to sensitivity to oxidation (e.g., thiophene sulfoxide formation) .
  • Handling : Use anhydrous solvents (DMF, acetonitrile) to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core Modifications :
    • Replace the cyclopropyl group with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on target binding .
    • Modify the oxadiazole ring to triazole or thiadiazole analogs to evaluate heterocycle rigidity .
  • Biological Assays :
    • Anticoagulant Activity : Test inhibition of Factor Xa using chromogenic substrates (IC₅₀ comparisons) .
    • Antimicrobial Screening : Perform MIC assays against Gram-positive/negative strains at pH 7.4 vs. 5.5 to assess pH-dependent efficacy .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., thrombin) .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Case Example : If antimicrobial activity varies across studies:
    • Control Variables : Standardize assay conditions (pH, inoculum size, solvent purity) .
    • Compound Purity : Verify via HPLC (>95% purity) to rule out impurities affecting results .
    • Mechanistic Studies : Use fluorescence quenching or SPR to assess direct target binding vs. indirect effects .
  • Statistical Analysis : Apply ANOVA or non-parametric tests to evaluate significance of observed differences .

Q. What advanced methods can elucidate tautomeric or conformational dynamics in this compound?

Methodological Answer:

  • Tautomerism Analysis :
    • Theoretical Studies : DFT calculations (Gaussian 09) to predict energetically favored tautomers (e.g., thione-thiol equilibria) .
    • Experimental Validation : Use UV-Vis spectroscopy to monitor tautomeric shifts in polar vs. non-polar solvents .
  • Conformational Dynamics :
    • Dynamic NMR : Track temperature-dependent chemical shift changes (e.g., oxadiazole ring puckering) .
    • MD Simulations : Analyze flexibility of the methylene linker between oxadiazole and thiophene groups .

Q. How can researchers design derivatives to improve metabolic stability?

Methodological Answer:

  • Strategies :
    • Bioisosteric Replacement : Substitute the thiophene ring with benzothiophene to reduce CYP450-mediated oxidation .
    • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) at the carboxamide nitrogen .
  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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